molecular formula C6H9FO3S B15277637 2-Cyclobutyl-2-oxoethane-1-sulfonyl fluoride

2-Cyclobutyl-2-oxoethane-1-sulfonyl fluoride

Cat. No.: B15277637
M. Wt: 180.20 g/mol
InChI Key: JJUCFZXQQLIUJO-UHFFFAOYSA-N
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Description

2-Cyclobutyl-2-oxoethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C₆H₉FO₃S. It is known for its unique structure, which includes a cyclobutyl ring and a sulfonyl fluoride group. This compound is primarily used in research and has various applications in organic synthesis and chemical biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Cyclobutyl-2-oxoethane-1-sulfonyl fluoride involves the reaction of sulfonates or sulfonic acids with fluorinating agents. A facile one-pot synthesis method has been developed, which features mild reaction conditions using readily available reagents . This method involves the transformation of sulfonates or sulfonic acids to sulfonyl fluorides using a cascade process.

Industrial Production Methods

In industrial settings, the production of sulfonyl fluorides, including this compound, often involves the use of phase transfer catalysts and fluorinating agents like potassium fluoride (KF) in acetonitrile. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-2-oxoethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-2-oxoethane-1-sulfonyl fluoride involves its reactivity with nucleophiles, particularly amino acids in proteins. The sulfonyl fluoride group acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins. This interaction can inhibit the activity of enzymes, making it useful in the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclobutyl-2-oxoethane-1-sulfonyl fluoride is unique due to its cyclobutyl ring, which imparts rigidity and distinct reactivity compared to other sulfonyl fluorides. This structural feature makes it a valuable compound in the synthesis of cyclobutane-fused molecules and in applications requiring selective covalent interactions .

Properties

Molecular Formula

C6H9FO3S

Molecular Weight

180.20 g/mol

IUPAC Name

2-cyclobutyl-2-oxoethanesulfonyl fluoride

InChI

InChI=1S/C6H9FO3S/c7-11(9,10)4-6(8)5-2-1-3-5/h5H,1-4H2

InChI Key

JJUCFZXQQLIUJO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)CS(=O)(=O)F

Origin of Product

United States

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